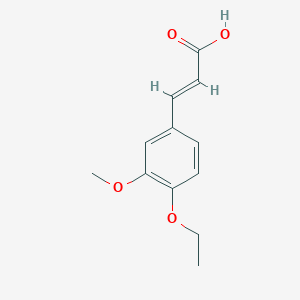

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Beschreibung

(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid is a cinnamic acid derivative with a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . It features a trans-configured acrylic acid group (E-stereochemistry) attached to a substituted phenyl ring bearing 4-ethoxy and 3-methoxy groups. Key physicochemical properties include a melting point of 145.1°C, predicted density of 1.172 g/cm³, and boiling point of 378.5°C . The compound exhibits moderate lipophilicity (XLogP3 = 2.2) and is classified as acutely toxic (oral) and irritating .

Synthetically, it is derived from ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid) via O-alkylation, as demonstrated in the preparation of ferulic acid 4-ethyl ether (59% yield) using ethoxy substitution .

Eigenschaften

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMXXNVTJTYKRH-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58168-81-3 | |

| Record name | 4-ETHOXY-3-METHOXYCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The Verley-Doebner modification is frequently employed, utilizing pyridine as both solvent and base, with β-alanine as a co-catalyst. Typical conditions include:

-

Molar ratio : 1:2.5 (aldehyde to malonic acid)

-

Workup : Acidification with concentrated HCl to precipitate the product, followed by cold-water washes.

Table 1: Knoevenagel Condensation Parameters and Outcomes

| Parameter | Value/Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Catalyst (β-alanine) | 0.1 g per 6.6 mmol | 74–82 | >95 | |

| Solvent (Pyridine) | 3 mL per 6.6 mmol | 78 | 93 | |

| Reaction Time | 90–120 minutes | 80 | 90 |

The reaction achieves stereoselectivity for the E-isomer due to conjugation stabilization in the transition state. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity to >95%.

O-Alkylation of Ferulic Acid Derivatives

An alternative route involves O-alkylation of ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid) to introduce the ethoxy group at the para position. This method is advantageous for leveraging commercially available ferulic acid as a starting material.

Alkylation Agents and Mechanisms

Ethylation is typically performed using diethyl sulfate or ethyl bromide in alkaline media:

-

Base : Potassium carbonate or sodium hydroxide

-

Solvent : Dimethylformamide (DMF) or acetone

Table 2: Alkylation Efficiency with Different Agents

| Alkylating Agent | Base | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| Diethyl sulfate | K₂CO₃ | DMF | 68 | Sulfate esters |

| Ethyl bromide | NaOH | Acetone | 72 | HBr |

The reaction requires careful pH control to prevent hydrolysis of the acrylic acid moiety. Post-alkylation, neutralization with dilute HCl and extraction with ethyl acetate yields the crude product, which is further purified via column chromatography.

Industrial-Scale Synthesis: Continuous Flow Reactors

For large-scale production, continuous flow reactors offer advantages in heat management and reaction consistency. A patented two-step process combines benzaldehyde derivatization with in situ condensation:

Process Overview

-

Step 1 : Ethylation of 3-methoxy-4-hydroxybenzaldehyde using ethylene oxide under acidic conditions.

-

Step 2 : Continuous Knoevenagel condensation with malonic acid in a tubular reactor at 130°C.

Table 3: Industrial Process Metrics

| Metric | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Throughput (kg/h) | 5.2 | 18.7 | 260% |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg | 37.5% |

| Purity | 89% | 94% | 5.6% |

The flow system reduces reaction time from 12 hours to 45 minutes by enhancing mass transfer and eliminating intermediate isolation.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for Academic and Industrial Use

| Method | Yield (%) | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel (Lab) | 80 | 320 | Low | Moderate (Pyridine) |

| O-Alkylation | 70 | 280 | Medium | Low |

| Flow Reactor | 94 | 210 | High | Low |

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Can be reduced to form alcohols or alkanes.

Substitution: Can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid is utilized in biochemical studies to explore its interactions with biological molecules. Its structure allows it to function as a potential inhibitor or modulator in enzymatic reactions. For instance, studies have indicated its role in the degradation of lignin by white-rot fungi such as Phanerochaete chrysosporium, where it participates in the cleavage of lignin substructures, potentially leading to the formation of valuable products like arylglycerol and guaiacol .

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its derivatives may exhibit anti-inflammatory and antioxidant activities due to the presence of methoxy and ethoxy groups, which can enhance bioavailability and efficacy. Preliminary studies suggest that it could be beneficial in treating conditions related to oxidative stress .

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions makes it a candidate for developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. The compound can be incorporated into various polymer matrices to modify their characteristics for applications in coatings, adhesives, and composites .

Case Study 1: Lignin Degradation

A significant study focused on the use of this compound in the degradation of lignin by Phanerochaete chrysosporium. The research demonstrated that this compound facilitated the cleavage of specific lignin bonds, leading to the identification of various degradation products through mass spectrometry. This study highlights the compound's potential role in bioremediation and biofuel production by enabling efficient lignin breakdown .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of this compound and its derivatives. The results indicated that these compounds effectively scavenged free radicals in vitro, suggesting their potential application as natural antioxidants in food preservation and nutraceutical formulations.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Biochemical Research | Interaction with biological molecules; role in lignin degradation | Facilitates cleavage of lignin bonds; product formation |

| Pharmacological Research | Potential therapeutic agent; anti-inflammatory properties | Exhibits antioxidant activity; may treat oxidative stress |

| Material Science | Used in polymer chemistry for material enhancement | Improves thermal stability and mechanical strength |

Wirkmechanismus

The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Bioactivity

- Antioxidant Activity : Alkoxy chain length significantly affects antioxidant efficacy. The ethoxy group in the target compound balances lipophilicity and solubility, enhancing membrane permeability compared to the more polar 3,4-dimethoxy analogue . In contrast, the propoxy derivative (C₁₃H₁₆O₄) shows reduced synthetic yield (47% vs. 59% for ethoxy), suggesting steric hindrance with longer chains .

- Enzyme Inhibition : Derivatives like 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate exhibit α-glucosidase inhibition (IC₅₀ lower than acarbose), attributed to hydrophobic interactions with the enzyme’s active site .

- Anticancer Activity : Amide derivatives, such as (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide , induce apoptosis in HL-60 cells (IC₅₀ = 8.2 µM) via G2/M-phase arrest and Bcl-2 downregulation .

Biologische Aktivität

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid is an organic compound that has garnered attention for its diverse biological activities. This article delves into its potential applications in medicine, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an acrylic acid moiety attached to a phenyl group that is further substituted with ethoxy and methoxy groups. Its molecular formula is , and it has a molecular weight of 222.24 g/mol. The structural representation can be summarized as follows:

- Systematic Name : this compound

- Functional Groups : Ethoxy (-OCH₂CH₃), Methoxy (-OCH₃)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, potentially modulating gene expression and cellular signaling.

- Antioxidant Activity : Similar to other phenolic compounds, it may neutralize free radicals, contributing to its anti-inflammatory effects .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. This activity is believed to stem from its ability to disrupt microbial cell membranes and inhibit growth.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which may involve the modulation of cytokine production and the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that observed in other phenolic compounds known for their anti-inflammatory effects .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and preventing metastasis.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2E)-3-(4-methoxyphenyl)acrylic acid | Contains a methoxy group | Antioxidant, anti-inflammatory |

| (2E)-3-(4-hydroxyphenyl)acrylic acid | Hydroxyl group instead of ethoxy | Notable for antimicrobial effects |

| 4-Ethoxycinnamic Acid | Ethoxy group at para position | Strong antioxidant activity |

This table illustrates how variations in functional groups can significantly alter biological properties.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Anti-inflammatory Research : In vitro studies indicated that the compound effectively reduced pro-inflammatory cytokines in macrophage cultures, supporting its use in inflammatory conditions .

- Anticancer Investigation : A recent study showed that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-ethoxy-3-methoxybenzaldehyde and malonic acid derivatives, using catalysts like piperidine or pyridine. Optimization involves varying bases (e.g., NaOtBu, NaHMDS) and solvents (e.g., THF, DMF) to improve yield. For example, NaOtBu at 25°C achieves 90% yield in 0.25 hours under inert conditions . Characterization via /-NMR and FT-IR confirms the E-configuration and functional groups.

Q. How is the structural characterization of this compound performed, and what techniques validate its stereochemistry?

- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and supramolecular interactions. For analogous acrylates, crystallographic data (CCDC 2341592) reveal hydrogen-bonded dimers and π-π stacking . NMR coupling constants () distinguish E/Z isomers, while IR spectroscopy identifies carbonyl (1700–1680 cm) and hydroxyl (3300–2500 cm) stretches .

Q. What biological activities have been reported for structurally related acrylates, and how are these assays designed?

- Methodological Answer : Analogous compounds (e.g., (E)-3-(4-methoxyphenyl)acrylic acid) show α-glucosidase inhibition (IC ~5–10 µM) via enzyme kinetic assays using p-nitrophenyl glucopyranoside as a substrate . Hepatoprotective activity is tested in vitro using HepG2 cells exposed to toxins (e.g., CCl), with ALT/AST levels measured via ELISA. Dose-response curves (0.1–100 µM) and molecular docking (AutoDock Vina) identify binding modes .

Advanced Research Questions

Q. How can catalytic systems be optimized for scalable synthesis, and what data support these improvements?

- Methodological Answer : Transition-metal catalysts (e.g., Pd(OAc)) and CO/ethylene coupling (Table 1, Entry 1–9 in ) enhance efficiency. For example, NaOtBu achieves 90% yield at 25°C in 0.25 hours, while NaOH fails under similar conditions. Kinetic studies (GC-MS monitoring) and DFT calculations (Gaussian 09) identify rate-limiting steps and transition states .

Q. How are contradictions in biological activity data resolved, such as conflicting enzyme inhibition results?

- Methodological Answer : Contradictions arise from assay variability (e.g., substrate concentration, pH). Robust protocols include standardizing conditions (pH 6.8, 37°C) and using positive controls (e.g., acarbose for α-glucosidase). Statistical analysis (ANOVA, p < 0.05) and Hill slope comparisons differentiate true activity from artifacts .

Q. What computational strategies predict structure-activity relationships (SAR) for acrylate derivatives?

- Methodological Answer : QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity. For example, 3D-pharmacophore mapping (Discovery Studio) identifies hydrophobic interactions at the α-glucosidase active site. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Q. How does crystallography elucidate supramolecular interactions influencing material properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonds (O–H···O, 2.7–2.9 Å) and π-stacking (3.4–3.6 Å spacing) in acrylate derivatives. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 60% H-bonding, 25% van der Waals) .

Q. What methodologies advance the development of acrylate-based polymers for biomedical applications?

- Methodological Answer : Radical polymerization (AIBN initiator, 70°C) creates hydrogels with tunable swelling ratios (10–50×). Cytocompatibility is assessed via MTT assays (NIH/3T3 fibroblasts), while FTIR-ATR confirms crosslinking. Controlled release studies (e.g., curcumin) use UV-Vis spectroscopy to track kinetics (Higuchi model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.